molecular formula C16H12BrNO3S3 B2685831 2-bromo-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide CAS No. 1797615-04-3

2-bromo-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide

Cat. No.: B2685831
CAS No.: 1797615-04-3
M. Wt: 442.36
InChI Key: ZGHIAPUQFZPSRT-UHFFFAOYSA-N
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Description

“2-bromo-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide” is a compound that contains a thiophene nucleus . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a vital role in the advancement of organic semiconductors .


Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one method that can be used to synthesize aminothiophene derivatives .


Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S .


Chemical Reactions Analysis

Thiophene-based analogs have been used in a variety of chemical reactions. For example, the coupling of indium with propargyl and dithioester generated a primary intermediate, which converted to α-oxoketene dithioacetal . This α-oxoketene dithioacetal mediated the facile propargyl-allene tautomerization .


Physical And Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38°C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Photodynamic Therapy Applications

One of the key applications of compounds related to “2-bromo-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide” is in photodynamic therapy (PDT) for cancer treatment. For instance, zinc phthalocyanine derivatives substituted with benzenesulfonamide groups have been synthesized and characterized, showing good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, which are crucial for Type II photodynamic therapy mechanisms. These properties make them remarkable candidates as Type II photosensitizers in the treatment of cancer through photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Enzyme Inhibition for Therapeutic Applications

Compounds with a benzenesulfonamide moiety have been extensively studied for their enzyme inhibition properties. For example, a series of 5-substituted 3-thiophenesulfonamides was prepared from 4-bromo-2-thiophene carboxaldehyde, exhibiting significant in vitro inhibition against carbonic anhydrase II at concentrations of less than 10 nM. These compounds showed potential for therapeutic applications due to their enzyme inhibition capabilities and lack of sensitization potential (Chow et al., 1996).

Synthetic Applications in Organic Chemistry

The versatility of benzenesulfonamide derivatives extends to synthetic organic chemistry, where they serve as intermediates in the synthesis of complex molecules. For instance, the synthesis of metalated sulfonamides and their applications in heterocyclic synthesis demonstrate the potential of arylsulfonamides in directed ortho metalation (DoM) methodology. These compounds have facilitated the synthesis of a wide range of products, showcasing the vast possibilities inherent in arylsulfonamides for synthetic applications (Familoni, 2002).

Mechanism of Action

While the specific mechanism of action for “2-bromo-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide” is not mentioned in the search results, thiophene-based analogs are known to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Future Directions

Thiophene-based analogs have been the focus of a growing number of scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

Properties

IUPAC Name

2-bromo-N-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrNO3S3/c17-13-3-1-2-4-15(13)24(20,21)18-9-12-5-6-14(23-12)16(19)11-7-8-22-10-11/h1-8,10,18H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGHIAPUQFZPSRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)S(=O)(=O)NCC2=CC=C(S2)C(=O)C3=CSC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrNO3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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